4,7,8-Trimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one 4,7,8-Trimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Brand Name: Vulcanchem
CAS No.: 57460-54-5
VCID: VC16064216
InChI: InChI=1S/C12H14N2O/c1-7-4-10-11(5-8(7)2)14-12(15)6-9(3)13-10/h4-5H,6H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol

4,7,8-Trimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

CAS No.: 57460-54-5

Cat. No.: VC16064216

Molecular Formula: C12H14N2O

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

4,7,8-Trimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one - 57460-54-5

Specification

CAS No. 57460-54-5
Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
IUPAC Name 4,7,8-trimethyl-1,3-dihydro-1,5-benzodiazepin-2-one
Standard InChI InChI=1S/C12H14N2O/c1-7-4-10-11(5-8(7)2)14-12(15)6-9(3)13-10/h4-5H,6H2,1-3H3,(H,14,15)
Standard InChI Key IDDCWQJUWJCXKM-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=C(C(=C2)C)C)NC(=O)C1

Introduction

Structural Elucidation and Molecular Identity

Molecular Formula and Nomenclature

4,7,8-Trimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one (PubChem CID: 248471) has the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol . The IUPAC name, 2,7,8-trimethyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one, reflects its bicyclic structure, which consists of a benzene ring fused to a seven-membered diazepinone system . The compound is distinguished by methyl groups at positions 2, 7, and 8, which influence its stereoelectronic properties and potential reactivity.

Stereochemical and Tautomeric Considerations

The SMILES notation CC1CC(=O)NC2=C(N1)C=C(C(=C2)C)C delineates the connectivity of atoms, highlighting the keto group at position 2 and the methyl-substituted aromatic system . Tautomerism may arise due to the presence of the lactam moiety, though computational models suggest the keto form predominates under standard conditions. The InChIKey XLCUHBZBXLYRMW-UHFFFAOYSA-N provides a unique identifier for this tautomer, distinguishing it from potential isomeric forms .

Synthetic Pathways and Challenges

Isolation and Purification

Purification of benzodiazepines often involves chromatographic techniques, such as silica gel column chromatography or preparative HPLC, to resolve regioisomers and byproducts. The absence of reported yields or optimized conditions for this compound underscores the need for methodological development.

Physicochemical Properties

Solubility and Stability

While experimental data on solubility are unavailable, the presence of methyl groups and a lactam ring suggests moderate lipophilicity, potentially enhancing membrane permeability in biological systems. The compound’s stability under varying pH and temperature conditions remains uncharacterized, though benzodiazepines generally exhibit degradation under strongly acidic or basic conditions.

Infrared Spectroscopy

FTIR and ATR-IR spectra (Bio-Rad FTS) reveal key functional groups:

  • C=O stretch at ~1,710 cm⁻¹ (lactam carbonyl)

  • N-H stretch at ~3,300 cm⁻¹ (secondary amine)

  • C-N vibrations between 1,200–1,550 cm⁻¹

These bands align with the lactam and aromatic amine functionalities, confirming the core structure .

Raman Spectroscopy

FT-Raman spectra complement IR data, with intense peaks corresponding to aromatic C=C stretching (~1,600 cm⁻¹) and methyl group deformations (~1,450 cm⁻¹) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) predicts the following adducts and collision cross sections (CCS):

Adductm/zPredicted CCS (Ų)
[M+H]+203.11789142.6
[M+Na]+225.09983154.7
[M+NH4]+220.14443149.9

These values aid in compound identification via ion mobility spectrometry .

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